

Bax BH3 peptide (55-74) solubility and preparation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bax BH3 peptide (55-74), wild type*

Cat. No.: *B13919682*

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Bax BH3 Peptide (55-74) Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, preparation, and handling of Bax BH3 peptide (55-74).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Bax BH3 peptide (55-74)?

A1: The Bax BH3 peptide (55-74) is a 20-amino acid peptide that mimics the BH3 domain of the pro-apoptotic protein Bax.^{[1][2][3][4][5]} It functions by competitively binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.^[1] This disrupts the heterodimerization between pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins.^[1] The release of Bax allows it to homo-oligomerize and insert into the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.^{[1][6]}

Q2: What is the primary application of this peptide in research?

A2: Bax BH3 peptide (55-74) is primarily used to induce apoptosis in various cell line models for cancer research and to study the mechanisms of apoptosis.[1][5] It is a tool to investigate the intrinsic pathway of cell death and to screen for potential anticancer agents that target the Bcl-2 family of proteins.

Q3: How should the lyophilized peptide be stored?

A3: The lyophilized Bax BH3 peptide (55-74) should be stored at -20°C.[2][3] It is recommended to cap the vial tightly at all times.[5]

Q4: What are the recommended solvents for reconstituting the peptide?

A4: The solubility of the peptide can be variable. It is recommended to first attempt reconstitution in sterile, distilled water. If the peptide does not dissolve, a stepwise approach using other solvents is suggested. For peptides with a net positive charge, using a dilute acetic acid solution (e.g., 10%) can aid solubility. For peptides with a net negative charge, a dilute ammonium hydroxide solution may be effective. For very hydrophobic peptides, dissolving in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer is a common practice.[1]

Q5: Are there cell-permeable versions of the Bax BH3 peptide (55-74)?

A5: Yes, for experiments involving intact cells, cell-permeable versions of the peptide are often used. This is typically achieved by attaching a cell-penetrating peptide, such as the Antennapedia (Ant) peptide, to the N-terminus of the Bax BH3 peptide.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Peptide will not dissolve	The peptide has low solubility in the chosen solvent due to its amino acid composition and net charge.	<p>1. Calculate the net charge: Determine the number of acidic (Asp, Glu) and basic (Arg, Lys, His) residues. A net positive charge suggests trying a dilute acidic solvent (e.g., 10% acetic acid). A net negative charge suggests a dilute basic solvent (e.g., 0.1% ammonium hydroxide).</p> <p>2. Use an organic solvent: For hydrophobic peptides, dissolve in a minimal amount of DMSO (e.g., 50-100 μL) and then slowly add the aqueous buffer to the desired concentration while vortexing.[1]</p> <p>3. Sonication: Brief sonication in a water bath can help to break up aggregates and improve solubility.</p>
Precipitation upon dilution	The peptide is aggregating in the aqueous buffer after being dissolved in an organic solvent.	<p>1. Dilute slowly: Add the aqueous buffer to the peptide solution in the organic solvent very slowly while continuously mixing.</p> <p>2. Adjust pH: The pH of the final solution may be critical for solubility. Adjust the pH of the aqueous buffer before adding it to the peptide solution.</p> <p>3. Include a surfactant: A small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in the</p>

aqueous buffer can sometimes prevent aggregation.

Inconsistent experimental results

Peptide degradation or aggregation over time.

1. Aliquot stock solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[5] 2. Use fresh solutions: Prepare working solutions fresh for each experiment from a frozen stock. 3. Confirm peptide integrity: If issues persist, consider verifying the peptide's integrity and concentration using techniques like HPLC or mass spectrometry.

Quantitative Data Summary

Parameter	Value	Source
Amino Acid Sequence	STKKLSECLKRIGDELDSDNM	[2][3]
Molecular Weight	~2267.7 g/mol	[2][3]
Purity	>95% (as determined by HPLC)	[2]
Form	Lyophilized powder	[2][3]
Storage Temperature	-20°C	[2][3][5]
IC50 for disrupting Bax/Bcl-2 interaction	15 µmol/L	
IC50 for disrupting Bax/Bcl-XL interaction	9.5 µmol/L	
Effective concentration in cell-based assays	5 - 25 µmol/L	
Effective concentration for isolated mitochondria	10 µM	

Experimental Protocols

Protocol 1: Preparation of a 1 mM Stock Solution in DMSO

Materials:

- Lyophilized Bax BH3 peptide (55-74)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes

Procedure:

- Calculate the required volume of DMSO:

- The molecular weight of the peptide is approximately 2267.7 g/mol .
- To prepare a 1 mM stock solution from 1 mg of peptide:
 - $\text{Volume (L)} = (\text{Mass (g)} / \text{Molecular Weight (g/mol)}) / \text{Concentration (mol/L)}$
 - $\text{Volume (L)} = (0.001 \text{ g} / 2267.7 \text{ g/mol}) / 0.001 \text{ mol/L} = 0.0004409 \text{ L} = 440.9 \text{ }\mu\text{L}$
- Therefore, dissolve 1 mg of the peptide in 440.9 μL of DMSO to get a 1 mM stock solution.
- Reconstitution:
 - Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
 - Carefully add the calculated volume of DMSO to the vial.
 - Gently vortex or pipette up and down to ensure the peptide is fully dissolved. A brief sonication may be used if necessary.
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C or -80°C.

Protocol 2: Induction of Apoptosis in Cultured Cells

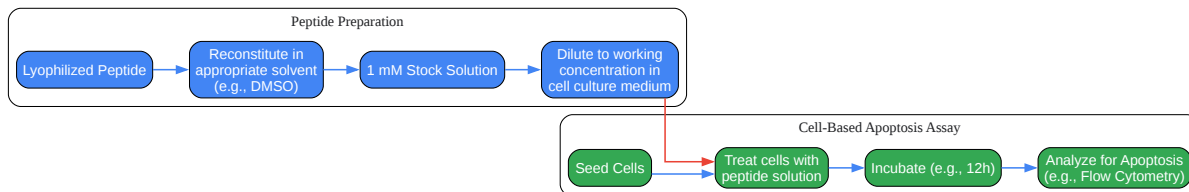
Materials:

- Cell line of interest (e.g., HL-60)
- Complete cell culture medium
- Cell-permeable Bax BH3 peptide (55-74) stock solution (e.g., 1 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Apoptosis detection kit (e.g., Annexin V/PI staining)

Procedure:

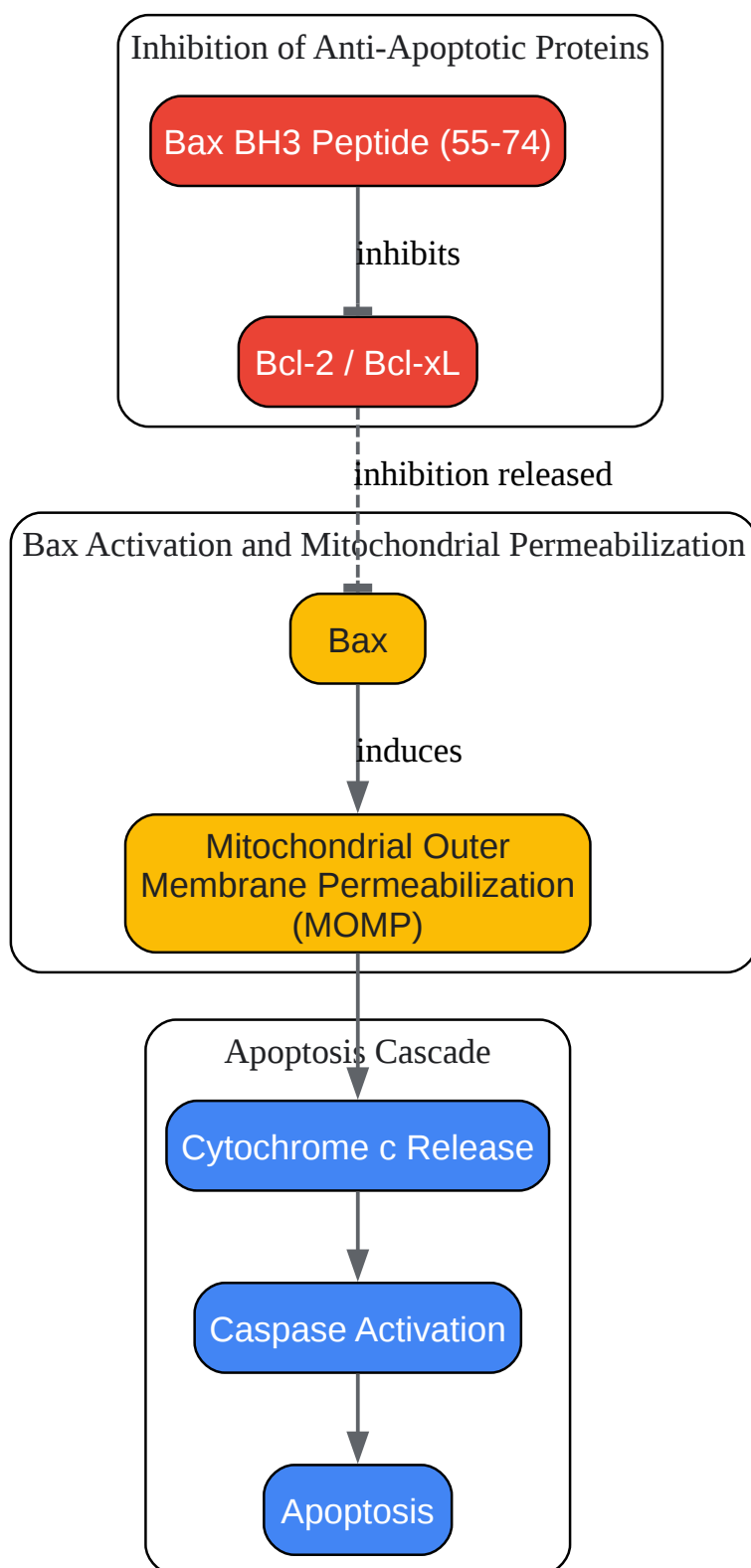
- **Cell Seeding:**
 - Seed cells in appropriate culture plates at a density that will allow for treatment and subsequent analysis (e.g., 1×10^6 cells/mL for suspension cells).
- **Peptide Treatment:**
 - Prepare the desired final concentrations of the peptide (e.g., 5 μ M and 25 μ M) by diluting the stock solution in complete cell culture medium.
 - Also prepare a vehicle control using the same final concentration of DMSO as in the highest peptide concentration group.
 - Remove the old medium from the cells and add the medium containing the peptide or vehicle control.
- **Incubation:**
 - Incubate the cells for the desired period (e.g., 12 hours) at 37°C in a humidified incubator with 5% CO₂.
- **Apoptosis Analysis:**
 - Harvest the cells and wash with PBS.
 - Stain the cells using an apoptosis detection kit according to the manufacturer's instructions.
 - Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizations



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Caption: Experimental workflow for preparing Bax BH3 peptide and inducing apoptosis in cells.



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Caption: Signaling pathway of apoptosis induction by Bax BH3 peptide (55-74).

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- To cite this document: BenchChem. [Bax BH3 peptide (55-74) solubility and preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13919682#bax-bh3-peptide-55-74-solubility-and-preparation]

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